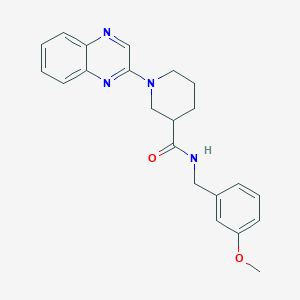![molecular formula C13H23N3O3S B11452041 tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate](/img/structure/B11452041.png)
tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE is a complex organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, an oxadiazole ring, and a butylsulfanyl substituent. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE typically involves multiple steps, including amination, reduction, esterification, and condensationThe reaction conditions often involve the use of reagents such as triphenylmethylamine, chloroformate, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE undergoes various chemical reactions, including:
Oxidation: The butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl carbamate group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the oxadiazole ring can produce different reduced derivatives.
Scientific Research Applications
TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE involves its interaction with specific molecular targets and pathways. The oxadiazole ring and butylsulfanyl group play crucial roles in its activity, potentially interacting with enzymes and receptors to exert its effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butylsulfanylphthalonitriles: Compounds with similar butylsulfanyl groups but different core structures.
Uniqueness
TERT-BUTYL N-{1-[5-(BUTYLSULFANYL)-1,3,4-OXADIAZOL-2-YL]ETHYL}CARBAMATE is unique due to the combination of its oxadiazole ring, butylsulfanyl group, and tert-butyl carbamate moiety. This unique structure imparts specific chemical properties and reactivity that distinguish it from other similar compounds.
Properties
Molecular Formula |
C13H23N3O3S |
|---|---|
Molecular Weight |
301.41 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-1-(5-butylsulfanyl-1,3,4-oxadiazol-2-yl)ethyl]carbamate |
InChI |
InChI=1S/C13H23N3O3S/c1-6-7-8-20-12-16-15-10(18-12)9(2)14-11(17)19-13(3,4)5/h9H,6-8H2,1-5H3,(H,14,17)/t9-/m0/s1 |
InChI Key |
PCDQYGJYOSFXDE-VIFPVBQESA-N |
Isomeric SMILES |
CCCCSC1=NN=C(O1)[C@H](C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCSC1=NN=C(O1)C(C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(ethylsulfanyl)-8,8-dimethyl-5-(4-nitrophenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11451970.png)
![4-(3-methylphenyl)-5-phenacylsulfanyl-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11451974.png)
![2-({5-[(4-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-(4-nitrophenyl)ethanone](/img/structure/B11451976.png)
![1-(5-(Imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-3-(3-methoxyphenyl)urea](/img/structure/B11451977.png)
![N-(4-{[(5-isopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)amino]sulfonyl}phenyl)acetamide](/img/structure/B11451983.png)
![4-(4-chlorophenyl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11451991.png)
![6-(4-chlorobenzyl)-3-[(4-fluorophenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11452009.png)
![2-(ethylsulfanyl)-5-phenyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B11452029.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-2,4-dimethylbenzamide](/img/structure/B11452048.png)

![N-[1-(cyclopentylcarbamoyl)cyclohexyl]-N-(4-methylphenyl)pyridine-2-carboxamide](/img/structure/B11452058.png)
![2-[(3-amino-12,12-dimethyl-8,11-dithia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-phenylpropanamide](/img/structure/B11452073.png)
![3-phenyl-7,8-dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-one](/img/structure/B11452079.png)
